molecular formula C20H13NO3 B1296497 2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

Número de catálogo: B1296497
Peso molecular: 315.3 g/mol
Clave InChI: PEYKRJBXACUOOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de SMBA 1 implica varios pasos, comenzando con la preparación del andamiaje de fluoreno. El intermedio clave, 2-nitro-9H-fluoreno, se sintetiza mediante la nitración del fluoreno. Este intermedio se somete entonces a una reacción de condensación con salicilaldehído en condiciones básicas para producir SMBA 1 .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para SMBA 1 no están ampliamente documentados, la síntesis suele implicar técnicas estándar de síntesis orgánica, como la nitración, la condensación y la purificación mediante recristalización o cromatografía .

Actividad Biológica

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol, also known by its chemical formula C20_{20}H13_{13}NO3_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group attached to a fluorenylidene moiety, which significantly influences its reactivity and biological interactions. The structural formula can be represented as follows:

C20H13NO3\text{C}_{20}\text{H}_{13}\text{N}\text{O}_3

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.
  • Induction of Apoptosis : Studies suggest that it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and BCL-2
    7
    .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Disruption of Bacterial Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural destabilization.
  • Inhibition of Biofilm Formation : this compound has shown potential in preventing biofilm formation, which is critical for bacterial virulence and resistance.

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} values ranged from 10 to 25 µM, indicating significant cytotoxicity against cancer cells.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) between 5 to 15 µg/mL against tested bacterial strains, demonstrating its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to DNA damage and apoptosis in cancerous cells.

Data Table

PropertyValue
Molecular Weight333.32 g/mol
SolubilitySoluble in DMSO
Anticancer IC50_{50}10 - 25 µM
Antimicrobial MIC5 - 15 µg/mL
Target ProteinsBAX, BCL-2

Propiedades

Fórmula molecular

C20H13NO3

Peso molecular

315.3 g/mol

Nombre IUPAC

2-[(2-nitrofluoren-9-ylidene)methyl]phenol

InChI

InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H

Clave InChI

PEYKRJBXACUOOB-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a solution of 2-nitrofluorene (250 mg, 1.18 mmol) and salicylaldehyde (159 mg, 1.30 mmol) in 10 mL of methanol was added KF—Al2O3 (170 mg, 1.06 mmol). The resulting mixture was stirred at 72° C. After 6 hrs, TLC indicated that the starting material was gone. 40 mL of CH2Cl2 was added into the reaction mixture. The insoluble solid was filtrated, and the filtrate was concentrated under vacuum to give a yellow solid, which was purified by silica gel column; eluting with 11% EtOAc in hexane afforded 125 mg of CYD-1-87 as a yellow solid. 1H-NMR (600 MHz, CDCl3) δ 10.05 (br s, 1H), 8.39 (s, 1H), 8.27 (dd, 1H, J=2.4 Hz, 8.4 Hz), 8.16 (d, 1H, J=8.4 Hz), 8.09 (m, 2H), 8.04 (s, 1H), 7.52 (m, 3H), 7.37 (m, 1H), 7.05 (d, 1H, J=8.4 Hz), 6.96 (t, 1H, J=7.2 Hz).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
[Compound]
Name
KF Al2O3
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.